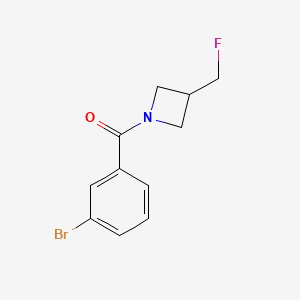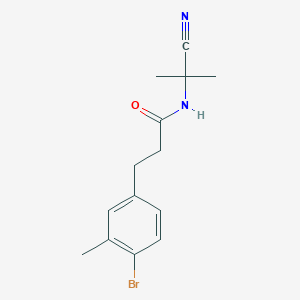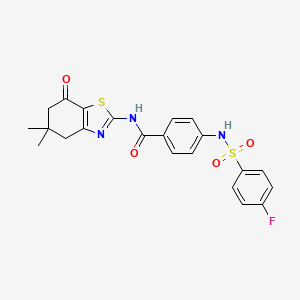dimethylsilane CAS No. 2167629-99-2](/img/structure/B2761520.png)
[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)cyclobutoxydimethylsilane: is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is notable for its unique structure, which includes a bromomethyl group attached to a cyclobutoxy ring, further bonded to a tert-butyl dimethylsilane moiety . It is used in various scientific research fields due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane typically involves the reaction of cyclobutanol with bromomethylsilane under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of 3-(Bromomethyl)cyclobutoxydimethylsilane follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)cyclobutoxydimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of 3-(Bromomethyl)cyclobutoxydimethylsilane can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of alcohols.
科学的研究の応用
作用機序
The mechanism of action of 3-(Bromomethyl)cyclobutoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl dimethylsilane moiety, which can stabilize reaction intermediates and facilitate the formation of desired products.
類似化合物との比較
3-(Chloromethyl)cyclobutoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)cyclobutoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
3-(Hydroxymethyl)cyclobutoxydimethylsilane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness:
The presence of the bromomethyl group in 3-(Bromomethyl)cyclobutoxydimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom is a better leaving group, which facilitates the formation of new chemical bonds. Additionally, the tert-butyl dimethylsilane moiety provides steric protection and enhances the stability of the compound, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B2761437.png)
![N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2761438.png)
![2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2761440.png)




![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)

![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
